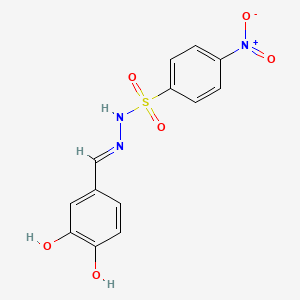
N-(2,4-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIPA is a chemical compound that belongs to the class of pyrazole derivatives. It has a molecular formula of C14H13F2IN4O and a molecular weight of 438.18 g/mol. DIPA is a white to off-white powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. The chemical structure of DIPA is shown in Figure 1.
Mechanism of Action
The exact mechanism of action of DIPA is not fully understood but it is believed to act by targeting multiple cellular pathways. Some studies have shown that DIPA inhibits tubulin polymerization, which is essential for cell division and proliferation. This leads to the accumulation of cells in the G2/M phase of the cell cycle and ultimately cell death. Other studies have suggested that DIPA targets the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. DIPA has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
DIPA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DIPA inhibits the growth and proliferation of cancer cells, induces apoptosis, and disrupts the microtubule network. In vivo studies have demonstrated that DIPA exhibits antitumor activity in xenograft models of breast and colon cancer. DIPA has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
DIPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It exhibits potent cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, DIPA also has some limitations. It is sparingly soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on DIPA. One area of interest is in the development of new derivatives of DIPA with improved solubility and pharmacokinetic properties. Another area of research is in the elucidation of the exact mechanism of action of DIPA, which may lead to the identification of new targets for cancer therapy. Additionally, DIPA may have potential applications in other fields such as neurobiology and infectious diseases. Further research is needed to fully explore the potential of DIPA in these areas.
In conclusion, DIPA is a chemical compound that has shown promise in scientific research for its potential applications in various fields. It exhibits potent cytotoxicity against cancer cells and has anti-inflammatory activity. While DIPA has some limitations, it is a promising candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully explore the potential of DIPA and its derivatives.
Synthesis Methods
DIPA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with 2,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, DIPA. The overall synthesis route is shown in Figure 2.
Scientific Research Applications
DIPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. One of the main areas of research is in the development of new drugs for the treatment of cancer. DIPA has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been suggested that DIPA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation and migration, and disrupting the microtubule network.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2IN3O/c1-7-13(16)8(2)19(18-7)6-12(20)17-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVKSSSIZCDWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)F)F)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B6075815.png)
![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-phenoxypropanamide](/img/structure/B6075824.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![2-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)ethanol](/img/structure/B6075838.png)
![methyl (2-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate](/img/structure/B6075844.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)

![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)